REACTION_CXSMILES
|
Cl[CH2:2][O:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][CH:6]=1.[F:12][C:13]1[CH:14]=[N:15][C:16](=[O:19])[NH:17][CH:18]=1>>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][O:3][CH2:2][N:17]2[CH:18]=[C:13]([F:12])[CH:14]=[N:15][C:16]2=[O:19])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
ClCOCC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(NC1)=O
|
Name
|
IR(KBr)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(COCN2C(N=CC(=C2)F)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |